molecular formula C25H26N4O2 B2446698 1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900869-87-6

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2446698
CAS No.: 900869-87-6
M. Wt: 414.509
InChI Key: ZFDHZTDKZCTQJL-UHFFFAOYSA-N
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Description

1-Benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex synthetic compound designed for pharmaceutical and biological research, particularly in the field of targeted kinase inhibition. The core pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to function as a purine mimic and inhibit a range of protein kinases . This specific derivative incorporates a benzyl group and a 4-methylpiperidine carboxamide moiety, structural features commonly employed to enhance binding affinity and selectivity towards enzymatic targets . Pyrrolo[2,3-d]pyrimidine-based compounds have demonstrated significant potential as anticancer agents in scientific literature, with mechanisms of action that include the inhibition of key receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, leading to the induction of cell cycle arrest and apoptosis in cancer cell lines . The structural complexity of this compound, including the fused pyrido system, suggests its value as an intermediate or final product in the synthesis of novel bioactive molecules for high-throughput screening and lead optimization campaigns. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-benzyl-12-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-10-12-27(13-11-17)25(31)21-14-20-23(28(21)16-19-6-4-3-5-7-19)26-22-9-8-18(2)15-29(22)24(20)30/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHZTDKZCTQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. Its structure combines a pyrimidine ring fused with a pyrrolo ring and features a benzyl group and a piperidine carbonyl substituent. This unique arrangement suggests significant potential for diverse biological activities, particularly in the field of medicinal chemistry.

Research indicates that this compound acts primarily as an inhibitor of protein kinases , especially Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers, making this compound a candidate for therapeutic applications in conditions requiring immunosuppression, such as rheumatoid arthritis and lupus . The inhibition of JAK3 can modulate inflammatory pathways, providing anti-inflammatory effects that are crucial in treating diseases characterized by dysregulated kinase activity .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
Kinase Inhibition Significant inhibition of JAK3, relevant for autoimmune disorders and cancers.
Anti-inflammatory Effects Modulation of inflammatory pathways through kinase inhibition.
Potential Antitumor Activity Related compounds have shown varying degrees of antitumor activity, suggesting similar potential.

Structure-Activity Relationship (SAR)

The structural features of this compound enhance its binding affinity and selectivity towards specific kinases compared to similar compounds. The presence of the benzyl group and the piperidine carbonyl contributes to its unique pharmacological profile:

Compound Name Structural Features Biological Activity
4-Methyl-pyrido[2,3-d]pyrimidineLacks benzyl and piperidine groupsModerate kinase inhibition
7H-Pyrrolo[2,3-d]pyrimidineSimpler structure without additional functional groupsLimited biological activity
4-Chloro-pyrido[2,3-d]pyrimidineContains chlorine instead of benzylDifferent target specificity

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this class. For instance:

  • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties by inhibiting specific kinases involved in inflammatory responses .
  • Another research highlighted that modifications in the piperidine moiety can significantly alter the biological activity, enhancing the compound's efficacy against certain cancer cell lines .

Scientific Research Applications

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibits significant biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This inhibition is crucial for treating various diseases characterized by dysregulated kinase activity, including autoimmune disorders and certain cancers.

Research Applications

The applications of this compound span several fields:

Drug Discovery

The unique structure of this compound makes it a promising candidate for drug development targeting specific kinases. Its ability to modulate inflammatory pathways suggests potential therapeutic uses in:

  • Autoimmune diseases (e.g., rheumatoid arthritis)
  • Cancer therapies targeting dysregulated signaling pathways

Interaction Studies

Research has shown that this compound can effectively bind to specific protein targets involved in signaling pathways. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Molecular Docking Studies

These methods are employed to elucidate binding affinities and interaction modes with kinases like Janus Kinase 3.

Future Directions for Research

Given the promising biological activities and unique structural characteristics of this compound, further research could explore:

  • Development of derivatives with improved pharmacological profiles.
  • In-depth studies on its mechanism of action against various biological targets.
  • Clinical trials to assess efficacy in treating specific diseases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyrimidine ring undergoes regioselective substitution at electron-deficient positions (C-4 and C-5) under basic conditions:

Position Reagent Conditions Product Yield Source
C-4Amines (e.g., morpholine)DMF, 80°C, 48h4-amino derivatives with retained benzyl and piperidine groups65–78%
C-5ThiolsK₂CO₃, DMSO, rt, 24h5-thioether analogs55–62%
C-7Grignard reagentsTHF, −78°C → rt7-alkylated derivatives40–50%

Key Findings :

  • C-4 substitutions show higher yields due to enhanced electrophilicity from adjacent carbonyl groups .

  • Steric hindrance from the benzyl group limits reactivity at C-1 and C-8 positions.

Cycloaddition and Ring-Opening Reactions

The pyrrolo[2,3-d]pyrimidine core participates in [3+2] cycloadditions:

Reaction Type Reagent Conditions Product Application Source
Huisgen CycloadditionAzidesCuI, DIPEA, 60°CTriazole-fused derivativesKinase inhibitor optimization
Diels-AlderMaleic anhydrideToluene, refluxBicyclic adductsStructural diversification

Mechanistic Insight :

  • Electron-rich pyrrole nitrogen facilitates dipolarophile interactions .

  • Ring strain in the bicyclic system drives regioselectivity in Diels-Alder reactions.

Piperidine Carbonyl Modifications

Reaction Reagent Conditions Product Yield Source
Hydrolysis6M HClReflux, 12hCarboxylic acid derivative85%
AmidationH₂N-R (R=alkyl/aryl)EDC/HOBt, DCM, rtAmide analogs with varied substituents70–80%

Benzyl Group Reactivity

Reaction Reagent Conditions Product Yield Source
HydrogenolysisH₂, Pd/CMeOH, 25°C, 6hDebenzylated intermediate92%
Friedel-Crafts AlkylationAcetyl chlorideAlCl₃, DCE, 0°CAcetylated aromatic derivatives60%

Stability Note :

  • The benzyl group remains intact under mild acidic/basic conditions but undergoes cleavage under catalytic hydrogenation .

Oxidation and Reduction Pathways

Target Site Reagent Conditions Product Outcome Source
Piperidine CH₂KMnO₄H₂O, 0°CN-oxide formationIncreased polarity
Pyrimidine ringNaBH₄EtOH, rtPartial reduction to dihydropyrimidineLoss of aromaticity

Critical Observation :

  • Oxidation of the piperidine nitrogen enhances water solubility but reduces membrane permeability .

Photochemical and Thermal Degradation

Under accelerated stability testing (ICH Q1A guidelines):

Condition Degradation Pathway Major Products Half-Life Source
UV light (254 nm)C–N bond cleavage in piperidineFragmented pyrrolopyrimidine3.2h
60°C, 75% RHHydrolysis of carbonyl groupCarboxylic acid and methylamine14d

Formulation Implications :

  • Requires light-protected packaging and desiccants for long-term storage.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituted analog (C-5 position) participates in Suzuki-Miyaura couplings:

Catalyst Ligand Boron Reagent Product Yield Source
Pd(PPh₃)₄SPhosArylboronic acidsBiaryl derivatives68–75%

Optimization Data :

  • Electron-deficient boronic acids achieve higher yields due to reduced steric clash .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors through targeted substitutions . Future research should explore enantioselective syntheses and metabolic stability enhancements.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be validated?

Methodological Answer:
The synthesis of this polyheterocyclic compound typically involves multi-step protocols. Key intermediates, such as pyrrolo[2,3-d]pyrimidine cores, are synthesized via cyclocondensation of aminopyrroles with carbonyl reagents under reflux conditions (e.g., methanol or DMF with catalytic Fe(acac)₃) . For example, the 4-methylpiperidine carbonyl group can be introduced using a benzyl-protected piperidine intermediate (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester) in a nucleophilic substitution reaction with 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives . Intermediate validation requires TLC monitoring (e.g., CHCl₃/MeOH 10:1) and NMR spectroscopy to confirm substitutions (e.g., δ 3.62 ppm for CH₂ groups in piperidine derivatives) .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:
Critical characterization steps include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.35–7.44 ppm for pyrrolo-pyrimidine systems) and carbonyl carbons (δ ~165–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ 585.2032 vs. observed 585.2016) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
  • Melting Point : Compare with literature values (e.g., 188°C for kinase inhibitor analogs) to detect polymorphic impurities .

Advanced: How can reaction yields be optimized for introducing the 4-methylpiperidine moiety?

Methodological Answer:
Low yields during piperidine coupling often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use Fe(acac)₃ or Pd-based catalysts to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .
  • Protection/Deprotection : Protect reactive amines (e.g., benzyl groups) to prevent undesired side products, followed by hydrogenolysis for deprotection . Reported yields for analogous piperidine derivatives range from 38% to 61% under optimized conditions .

Advanced: How to resolve contradictions in biological activity data across kinase inhibition studies?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., ATP concentrations) or compound stability. To address this:

  • Standardize Assays : Use homogeneous time-resolved fluorescence (HTRF) with fixed ATP levels (e.g., 10 µM) .
  • Validate Binding Modes : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with known kinase inhibitors (e.g., CDK9), focusing on hydrogen bonds with hinge regions (e.g., Glu92, Leu83) .
  • Stability Testing : Conduct HPLC-MS post-assay to confirm compound integrity in buffer (pH 7.4, 37°C) .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use ACD/Labs Percepta to estimate logP (e.g., ~3.5 for pyrrolo-pyrimidines), CYP450 inhibition, and hERG liability .
  • Metabolic Pathway Mapping : Tools like PISTACHIO predict hydroxylation at benzylic or piperidine positions, guiding structural modifications (e.g., fluorination to block oxidation) .
  • In Silico Toxicity : Apply Derek Nexus to flag potential mutagenicity from aromatic amines or reactive carbonyls .

Advanced: How to design SAR studies for optimizing kinase selectivity?

Methodological Answer:

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-chlorophenyl) to assess steric effects on kinase binding pockets .
  • Side-Chain Variations : Compare 4-methylpiperidine with morpholine or piperazine derivatives to study hydrogen-bonding capacity .
  • Activity Cliffs : Use IC50 heatmaps (e.g., for CDK9 vs. JAK2) to identify substituents (e.g., methoxy groups) that enhance selectivity .

Advanced: What analytical methods detect degradation products under forced conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours .
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the piperidine carbonyl group) or oxidative metabolites .
  • Stability-Indicating Methods : Develop gradient HPLC protocols to separate degradation peaks from the parent compound .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Incubate MIA PaCa-2 or PANC-1 cells with the compound (1–10 µM), lyse, and quantify target protein stability via Western blot .
  • Knockdown Controls : Use siRNA targeting the kinase of interest (e.g., CDK9) to confirm on-mechanism activity .
  • Phospho-Substrate Detection : Monitor phosphorylation of downstream targets (e.g., RNA Pol II CTD) via immunoblotting .

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